N-(2,3-dihydro-1H-inden-2-yl)-2-(7-methoxy-1H-indol-1-yl)acetamide
Description
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-(7-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C20H20N2O2/c1-24-18-8-4-7-14-9-10-22(20(14)18)13-19(23)21-17-11-15-5-2-3-6-16(15)12-17/h2-10,17H,11-13H2,1H3,(H,21,23) |
InChI Key |
IXBLHEQYFPSQQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CC(=O)NC3CC4=CC=CC=C4C3 |
Origin of Product |
United States |
Biological Activity
N-(2,3-dihydro-1H-inden-2-yl)-2-(7-methoxy-1H-indol-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C19H20N2O2
- Molecular Weight : 312.38 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound through various in vitro assays. The compound has shown promising results against several cancer cell lines.
Research Findings
-
Cytotoxicity Assays :
- The compound was tested against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 values were determined to assess the potency of the compound. For example, in one study, the IC50 against MCF7 was found to be approximately 5.4 µM, indicating moderate cytotoxicity compared to standard chemotherapy agents .
- Mechanism of Action :
-
Comparative Analysis :
- A comparative study with other indole derivatives revealed that this compound exhibited superior activity against certain cancer cell lines, as shown in Table 1.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2,3-dihydro-1H-indene)... | MCF7 | 5.4 |
| Standard Chemotherapy | MCF7 | 10.0 |
| N-(other derivative) | MCF7 | 8.0 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity against various pathogens.
Findings on Antimicrobial Activity
-
Bacterial Inhibition :
- The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported as low as 0.98 µg/mL .
- It was noted that the compound's structure allows it to disrupt bacterial cell wall synthesis, which is critical for its antimicrobial efficacy.
- Fungal Activity :
Case Studies and Clinical Relevance
Several case studies have highlighted the clinical relevance of this compound:
- Case Study on Cancer Treatment :
- Infection Control :
Comparison with Similar Compounds
Structural Analogs and Comparative Analysis
Key Structural Features
- Core Structure : The target compound contains a 2,3-dihydroindenyl group (lipophilic bicyclic system) and a 7-methoxyindole (electron-rich aromatic system).
- Key Substituents :
- Methoxy group at the 7-position of indole.
- Acetamide linker between indenyl and indole moieties.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
- Indenyl vs.
- Methoxy Position : The 7-methoxy group in the target compound contrasts with 5-methoxy substitution in ; positional differences may alter electronic effects and receptor binding .
- Linker Variations : The acetamide linker in the target compound is simpler than the ketone or dihydrobenzodioxin-containing linkers in analogs, possibly improving synthetic accessibility .
Target Compound (Hypothetical Profile)
Physicochemical Properties
Table 3: Property Comparison
*Calculated using fragment-based methods.
Preparation Methods
Fischer Indole Synthesis
The 7-methoxyindole scaffold is typically synthesized via the Fischer indole cyclization , employing a substituted phenylhydrazine and a ketone under acidic conditions:
-
Starting materials : 4-Methoxyphenylhydrazine and propanal.
-
Conditions : Reflux in glacial acetic acid (120°C, 6–8 h).
Mechanism : Acid-catalyzed cyclization forms the indole ring, with the methoxy group pre-installed at the 7-position.
Transition-Metal-Catalyzed Cyclization
Alternative methods use palladium-catalyzed C–H activation:
-
Substrate : 2-Bromo-4-methoxyaniline and acetylene derivatives.
-
Catalyst : Pd(OAc)₂ (5 mol%), Xantphos ligand.
-
Conditions : DMF, 100°C, 12 h.
Preparation of 2,3-Dihydro-1H-inden-2-amine
Reductive Amination of Indanone
Protection/Deprotection Strategy
To avoid side reactions during subsequent steps, the amine is often protected as a trifluoroacetamide:
-
Protection : React 2-aminoindane with ethyl trifluoroacetate in dichloromethane.
Acetamide Bond Formation
Amidation of 2-Chloroacetate
Carbodiimide-Mediated Coupling
Optimization and Analytical Validation
Reaction Monitoring
Spectroscopic Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J=8.4 Hz, 1H, indole-H), 6.85 (s, 1H, indene-H), 3.90 (s, 3H, OCH₃), 3.10 (m, 2H, CH₂NH). |
| MS (ESI) | m/z 321.2 [M+H]⁺. |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Fischer indole synthesis | High regioselectivity | Requires harsh acids |
| Palladium-catalyzed cyclization | Mild conditions | Costly catalysts |
| Reductive amination | Scalable | Moderate yields |
| EDC/HOBt coupling | High efficiency | Sensitive to moisture |
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
